

Application Notes and Protocols for Establishing Presatovir-Resistant RSV Mutants In Vitro

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Compound of Interest

Compound Name: *Presatovir*

Cat. No.: *B610194*

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These application notes provide a comprehensive guide for the in vitro generation and characterization of Respiratory Syncytial Virus (RSV) mutants resistant to the fusion inhibitor, **presatovir**. The protocols outlined below are intended to assist researchers in understanding the mechanisms of resistance and in the development of next-generation antiviral therapies.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein is a class I fusion glycoprotein essential for viral entry into host cells and is a key target for antiviral drugs.

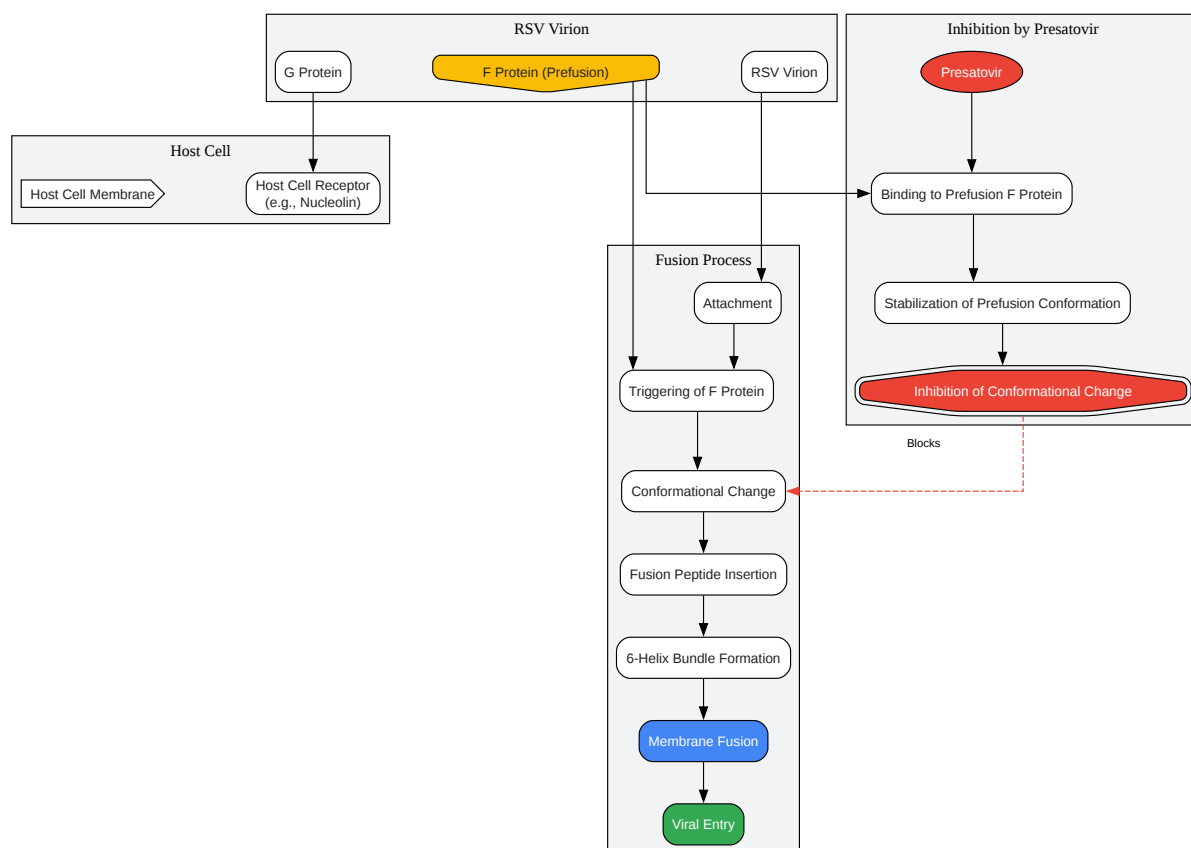
Presatovir (GS-5806) is a potent, orally bioavailable small molecule that inhibits RSV fusion by binding to the prefusion conformation of the F protein, thereby preventing the conformational changes required for membrane fusion.^[1] The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. Understanding the genetic basis of resistance to **presatovir** is crucial for monitoring its clinical efficacy and for the development of novel inhibitors with improved resistance profiles.

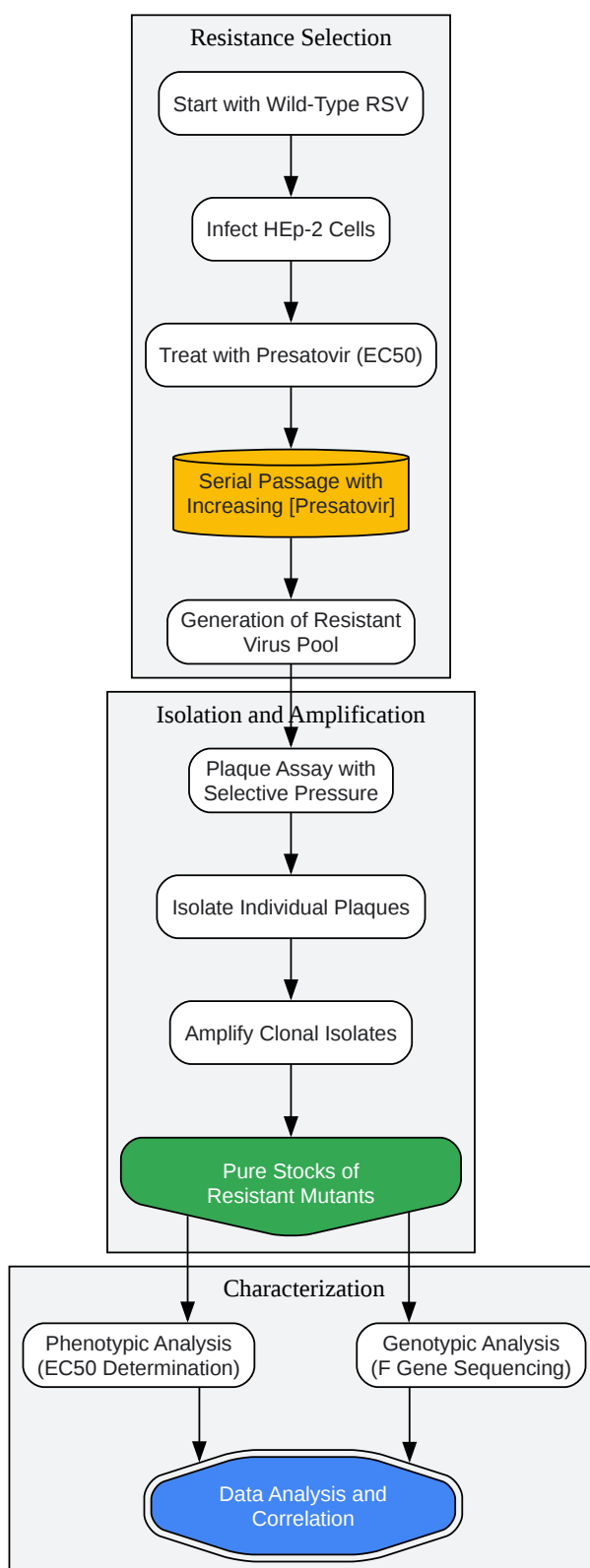
Mechanism of Action of Presatovir

Presatovir targets the RSV F protein, a trimeric transmembrane glycoprotein that mediates the fusion of the viral envelope with the host cell plasma membrane.[2][3] The F protein is synthesized as an inactive precursor, F0, which is cleaved into F1 and F2 subunits.[1] For fusion to occur, the metastable prefusion conformation of the F protein must undergo a series of dramatic structural rearrangements to transition to the stable postfusion form.[1] **Presatovir** binds to a symmetric pocket within the central cavity of the prefusion F protein trimer, stabilizing this conformation and preventing the necessary structural changes for membrane fusion.[1]

Signaling Pathway of RSV F Protein-Mediated Membrane Fusion and Inhibition by Presatovir

The fusion process initiated by the RSV F protein is a complex series of events that can be inhibited by **presatovir**.





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